molecular formula C16H12FNO B1318348 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde CAS No. 944893-59-8

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde

Cat. No.: B1318348
CAS No.: 944893-59-8
M. Wt: 253.27 g/mol
InChI Key: LQDRVCCWVXZXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : A study on a similar compound, 1-(4-tert-Butyl­benz­yl)-1H-indole-3-carbaldehyde, revealed insights into its crystal structure. The indole ring system in this compound is nearly planar and forms a specific dihedral angle with the benzyl ring, which could be relevant for the properties of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde as well (Sonar, Parkin, & Crooks, 2006).

  • Potential as P450 Aromatase Inhibitors : Research has demonstrated that compounds like 1-(halobenzyl)-1H-indoles show inhibitory activity against P450arom, a key enzyme in steroid biosynthesis. This suggests potential applications in hormonal regulation or cancer treatment (Marchand et al., 1998).

  • Hepatitis B Virus Inhibition : A study on a structurally similar compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, showed that it has nanomolar inhibitory activity against Hepatitis B virus (HBV). This indicates that this compound might have similar antiviral properties (Ivashchenko et al., 2019).

  • Fluorescent Sensor for Hydrogen Sulfate Ion : A study on indole-based receptors, including those derived from 1H-indole-3-carbaldehyde, shows their application as selective turn-on fluorescent sensors. This could indicate potential for this compound in sensor technology (Wan et al., 2014).

  • Applications in Organic Synthesis : The compound's close relatives have been used in the synthesis of various heterocyclic compounds. These methodologies could be applied to this compound for creating novel organic molecules (Mikhaleva et al., 2006).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDRVCCWVXZXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indole-5-carboaldehyde (1.0 g) was dissolved in DMF (14 mL), and potassium hydroxide (460 mg) and 4-fluorobenzyl bromide (1.4 g) were sequentially added thereto under ice cooling. The mixture was stirred for 65 hours at room temperature. Water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (20% to 50% ethyl acetate/hexane), and the title compound (1.2 g) was obtained as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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